molecular formula C14H15F3N4O B7112176 N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide

N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide

Cat. No.: B7112176
M. Wt: 312.29 g/mol
InChI Key: DFFSRTTZOBESKE-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide: is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring

Properties

IUPAC Name

N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-20(2)13(22)4-6-21-9-10(8-19-21)12-7-11(3-5-18-12)14(15,16)17/h3,5,7-9H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFSRTTZOBESKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C=C(C=N1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Amide Bond: Finally, the amide bond is formed by reacting the intermediate with N,N-dimethylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and pyridine rings may participate in hydrogen bonding and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-[4-(pyridin-2-yl)pyrazol-1-yl]propanamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    N,N-dimethyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propanamide: Lacks the pyridine ring, affecting its biological activity.

Uniqueness

N,N-dimethyl-3-[4-[4-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]propanamide is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct physicochemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

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